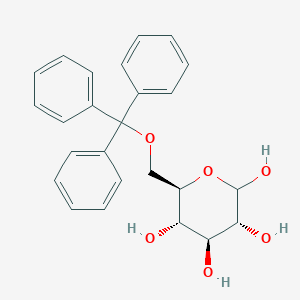![molecular formula C22H26I3N3O10 B130757 N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 148051-08-5](/img/structure/B130757.png)
N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide is an intermediate of Iopamidol, which is a nonionic radiocontrast medium, used as a diagnostic aid .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. As an intermediate in the synthesis of Iopamidol, it is likely involved in various organic reactions, but details would depend on the specific synthetic route .Physical And Chemical Properties Analysis
The molecular weight of the compound is 873.2 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been reviewed for their antitumor activity. Some of these compounds have passed preclinical testing stages, indicating their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antituberculosis Activity of Organotin(IV) Complexes
The antituberculosis activity of organotin complexes has been emphasized, showcasing the astonishing activity of these complexes against Mycobacterium tuberculosis H37Rv. The structural diversity of the organotin moiety in these complexes suggests potential for biologically active compounds to have available coordination positions at tin, influencing their antituberculosis activity (Iqbal, Ali, & Shahzadi, 2015).
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide, a compound with a detailed pharmacological profile, is advocated for use in various gastrointestinal diagnostics and treatments, including facilitating radiological identification of lesions and assisting in emergency endoscopy. Its effects on enhancing pyloric activity and accelerating gastric emptying highlight its importance in medical applications (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Environmental Impact of Brominated Flame Retardants
A review focusing on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food outlines their increasing application and calls for more research on their occurrence, environmental fate, and toxicity. The review connects data from the European Chemical Association on NBFRs with scientific information, indicating large knowledge gaps for many of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Antioxidant Capacity of ABTS/PP Decolorization Assay
The ABTS radical cation-based assays are abundant in antioxidant capacity assays. This review elucidates the reaction pathways that underlie the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the importance of understanding specific reactions for comparing antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-acetyloxy-2-[[3-amino-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26I3N3O10/c1-9(29)35-5-13(6-36-10(2)30)27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-14(7-37-11(3)31)8-38-12(4)32/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUCJQVOLIWIFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(COC(=O)C)COC(=O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471995 |
Source


|
| Record name | {[(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)azanediyl]propane-2,1,3-triyl} tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide | |
CAS RN |
148051-08-5 |
Source


|
| Record name | {[(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)azanediyl]propane-2,1,3-triyl} tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
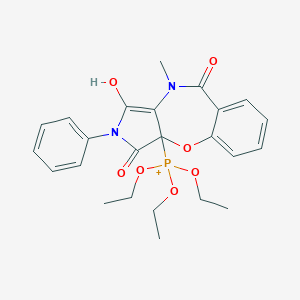
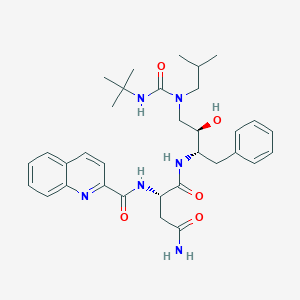
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
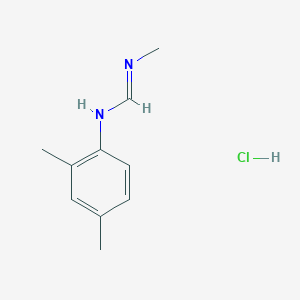
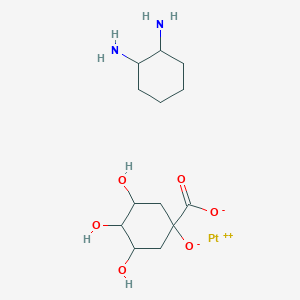
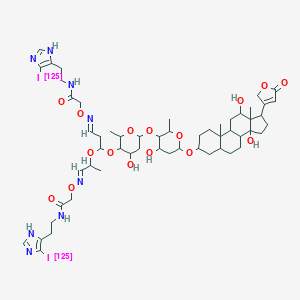
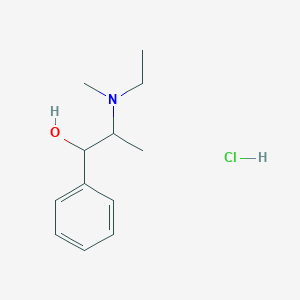

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
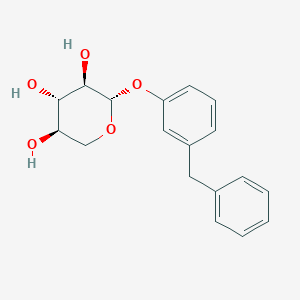
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
